4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
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Description
4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H19N3O3S2 and its molecular weight is 473.57. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
- Research has explored derivatives of related chemical structures for their anticancer properties. For instance, compounds with modifications in the naphthalene and thiazole units have been evaluated for their activity against various cancer cell lines. One study synthesized 1,3,4-oxadiazole derivatives and evaluated their in vitro anticancer efficacy, highlighting the potential of these structures in cancer treatment (Salahuddin et al., 2014).
Polymer Synthesis
- The compound's framework has inspired the synthesis of polymers with specific properties. For example, aromatic polyamides have been synthesized using related compounds, demonstrating the utility of such structures in creating materials with desirable thermal and mechanical properties (T. Yokozawa et al., 2002).
Antimicrobial Activity
- Derivatives of the compound have been investigated for their antimicrobial activity. Studies have synthesized novel compounds with modifications in the naphtho[2,1-d]thiazol moiety and assessed their antibacterial and antifungal efficacy, suggesting potential applications in combating microbial infections (E. Mansour et al., 2020).
Fluorescence and Photophysical Properties
- Research into similar structures has also explored their photophysical properties for potential applications in fluorescence-based assays or materials. For example, triazole derivatives exhibiting blue and green fluorescence have been developed, showcasing the potential of such compounds in optical materials and sensors (Vikas Padalkar et al., 2015).
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-28(19-8-3-2-4-9-19)33(30,31)20-14-11-18(12-15-20)24(29)27-25-26-22-16-13-17-7-5-6-10-21(17)23(22)32-25/h2-16H,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQXNLCQKRXNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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